molecular formula C18H14Cl2N4O2 B2960739 (E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 306300-61-8

(E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2960739
CAS No.: 306300-61-8
M. Wt: 389.24
InChI Key: QBRJOVUMSVMDGH-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H14Cl2N4O2 and its molecular weight is 389.24. The purity is usually 95%.
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Scientific Research Applications

Corrosion Protection

One study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including similar structures, on mild steel in a 15% HCl solution. These compounds showed significant inhibition efficiency, suggesting their potential as corrosion inhibitors. The study employed electrochemical methods and computational approaches to understand the adsorption and inhibition mechanisms, highlighting their effectiveness in protecting mild steel surfaces against corrosion (Paul, Yadav, & Obot, 2020).

Enzyme Inhibition

Another area of application is in the inhibition of enzymes like α-glucosidase and α-amylase, which are important for managing diabetes. Research into the synthesis and structural analysis of related compounds demonstrated their potential as enzyme inhibitors. Molecular docking studies suggested these compounds could bind effectively to the active sites of enzymes, providing a basis for their development as antidiabetic agents (Karrouchi et al., 2021).

Molecular Docking and Spectroscopic Studies

Further research into the synthesis, structural characterization, and spectroscopic analysis of similar compounds has been conducted, with findings supporting their potential in various biological activities. Molecular docking studies have been performed to explore their interactions with proteins, suggesting their relevance in developing therapeutic agents (Karrouchi et al., 2021).

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c1-26-12-7-5-11(6-8-12)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRJOVUMSVMDGH-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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